molecular formula C10H13ClN2 B6351765 (R)-2-Chloro-5-(piperidin-2-yl)pyridine CAS No. 1134621-26-3

(R)-2-Chloro-5-(piperidin-2-yl)pyridine

Cat. No.: B6351765
CAS No.: 1134621-26-3
M. Wt: 196.67 g/mol
InChI Key: MFXUKXSXRHICJE-SECBINFHSA-N
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Description

®-2-Chloro-5-(piperidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a chlorine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-5-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloro-5-bromopyridine with piperidine under specific conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The use of a base like potassium carbonate or sodium hydride can facilitate the reaction.

Industrial Production Methods

Industrial production of ®-2-Chloro-5-(piperidin-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The piperidine ring can be oxidized to form corresponding N-oxides or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield ®-2-amino-5-(piperidin-2-yl)pyridine, while oxidation can produce ®-2-chloro-5-(piperidin-2-yl)pyridine N-oxide.

Scientific Research Applications

®-2-Chloro-5-(piperidin-2-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Piperidin-2-yl)pyridine: Similar structure but lacks the chlorine atom.

    2-Chloro-5-(piperidin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    ®-2-Chloro-5-(piperidin-2-yl)quinoline: Features a quinoline ring, adding complexity to the structure.

Uniqueness

®-2-Chloro-5-(piperidin-2-yl)pyridine is unique due to the presence of both a chlorine atom and a piperidine ring on the pyridine core. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

IUPAC Name

2-chloro-5-[(2R)-piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXUKXSXRHICJE-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288249
Record name 2-Chloro-5-(2R)-2-piperidinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134621-26-3
Record name 2-Chloro-5-(2R)-2-piperidinylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134621-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(2R)-2-piperidinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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